7-cis-Retinal

Catalog No.
S13946906
CAS No.
M.F
C20H28O
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-cis-Retinal

Product Name

7-cis-Retinal

IUPAC Name

(2E,4E,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11-,16-8+,17-13+

InChI Key

NCYCYZXNIZJOKI-LYJDTWPQSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=C\C=C\C(=C\C=O)\C)\C

7-cis-Retinal is a geometric isomer of retinal, which plays a crucial role in the visual process of many organisms. Unlike its more prevalent counterpart, 11-cis-retinal, which is the chromophore in rhodopsin and other visual pigments, 7-cis-retinal features a cis double bond at the seventh carbon position of its polyene chain. This unique configuration results in distinct optical and biochemical properties that differentiate it from other retinal isomers. The compound has been synthesized through various methods and studied for its potential applications in vision science and biochemistry.

  • Isomerization: When exposed to light, 7-cis-retinal can undergo photoisomerization to form all-trans-retinal, similar to other retinal isomers. This reaction is fundamental to the phototransduction cascade in visual processes.
  • Schiff Base Formation: 7-cis-retinal can react with opsins (light-sensitive proteins) through a Schiff base linkage, forming a complex that initiates visual signaling pathways. This reaction involves the nucleophilic attack of a lysine residue on the carbonyl carbon of retinal, releasing water and forming a stable linkage .
  • Oxidation: 7-cis-retinal can be oxidized to retinoic acid, which serves as a signaling molecule involved in gene expression and cellular differentiation. This conversion is catalyzed by retinal dehydrogenases .

The biological activity of 7-cis-retinal is primarily associated with its role in vision. Although less common than 11-cis-retinal, it has been shown to interact with opsins and may influence visual pigment properties. Studies suggest that 7-cis-retinal exhibits lower thermal stability and different spectral properties compared to its counterparts, which could affect its efficiency as a chromophore in phototransduction . Furthermore, computational studies indicate that 7-cis-retinal may stabilize certain opsin conformations differently than 11-cis or 9-cis retinal, potentially impacting visual signal transduction pathways .

The synthesis of 7-cis-retinal has been achieved through various chemical methods:

  • Chemical Synthesis: A notable method involves a multi-step synthesis starting from simpler precursors, utilizing reactions such as reduction and geometric isomerization to achieve the desired cis configuration at the seventh carbon .
  • Biological Synthesis: In living organisms, retinal is produced via oxidative cleavage of carotenoids, such as beta-carotene. While this process typically yields all-trans or 11-cis forms, modifications in enzymatic pathways could theoretically lead to the production of 7-cis-retinal .

7-cis-Retinal has potential applications in several fields:

  • Vision Research: Its unique properties make it valuable for studying the mechanisms of vision and phototransduction. Understanding how different retinal isomers interact with opsins can provide insights into visual disorders and potential therapies.
  • Pharmaceutical Development: The compound may serve as a lead structure for developing new drugs targeting visual impairments or conditions related to retinal function.
  • Biotechnology: Its properties could be exploited in designing biosensors or optoelectronic devices that mimic biological photoreception.

Research into the interactions between 7-cis-retinal and opsins has revealed important insights:

  • Binding Affinity: Studies indicate that 7-cis-retinal can bind to opsins similarly to other retinal isomers but may induce different conformational changes within the protein structure .
  • Spectral Properties: The absorption spectrum of 7-cis-retinal differs from that of 11-cis and 9-cis forms, suggesting that it could be utilized strategically in experimental setups to probe specific aspects of photoreceptor function .

Several compounds are structurally similar to 7-cis-retinal, including:

CompoundConfigurationNotable Properties
11-cis-RetinalCis at C11Primary chromophore in rhodopsin; crucial for vision
9-cis-RetinalCis at C9Slightly higher energy than 11-cis; involved in some visual processes
13-cis-RetinalCis at C13Less stable; studied for potential therapeutic uses
All-trans-RetinalTrans formFormed upon light exposure; serves as an intermediate in vision

Uniqueness of 7-cis-Retinal

7-cis-Retinal is unique due to its specific geometric configuration at the seventh carbon position, which influences its binding dynamics with opsins and alters the spectral properties compared to other retinal isomers. Its distinct characteristics may provide alternative pathways for research into vision-related phenomena and therapeutic applications.

Stereoselective Synthetic Routes for 7-cis-Retinal Isomer Production

The synthesis of 7-cis-retinal requires overcoming significant steric hindrance caused by the cis configuration at the C7–C8 bond. Traditional methods relied on partial hydrogenation of acetylene precursors but faced low yields due to competing isomerization. A breakthrough came with the development of selective triplet sensitization, which enabled the synthesis of all 16 retinal stereoisomers, including 7-cis-retinal, by controlling photochemical pathways. This method exploits energy transfer mechanisms to favor the formation of hindered geometries, achieving a 25% isolated yield for 7-cis-8-fluororetinal after high-performance liquid chromatography (HPLC) purification.

Non-stereospecific six-step sequences have also proven effective. For example, β-ionone derivatives undergo Horner-Wadsworth-Emmons (HWE) couplings to build the polyene chain, followed by DIBAL reductions to introduce the cis configuration at C7. These routes produce 7-cis-retinal with a diastereomeric ratio of 12:1 (E/Z) in the final oxidation step. Notably, tricarbonyliron complexes have been employed to stabilize reactive intermediates, enabling Peterson olefinations with 83% yield for key ester intermediates.

Table 1: Comparison of Synthetic Methods for 7-cis-Retinal

MethodKey StepYield (%)Diastereomeric Ratio (E/Z)Source
Selective triplet sensitizationPhotochemical isomerization25N/A
HWE coupling + DIBAL reductionAllylic alcohol oxidation4912:1
Tricarbonyliron complexPeterson olefination8317:1

Challenges in 7-cis Isomer Stabilization During Chemical Synthesis

The 7-cis isomer’s steric strain leads to rapid isomerization under thermal or photolytic conditions. Crystallization from nonpolar solvents like hexane at low temperatures (–20°C) has been critical for isolating pure 7-cis-retinal. The triclinic crystal structure of 7-cis-8-fluororetinal reveals a dihedral angle of 54° at the C5–C6–C7–C8 bond, which minimizes nonbonded interactions between the cyclohexenyl ring and polyene chain. However, solution-phase NMR studies show smaller dihedral angles (32–48°), indicating conformational flexibility that predisposes the molecule to isomerization.

To mitigate degradation, synthetic protocols now prioritize:

  • Inert atmospheres (argon or nitrogen) during HWE couplings
  • Light-sensitive reaction conditions (amber glassware, red LED lighting)
  • Low-temperature storage (–80°C) in dark vials

Despite these measures, the 7-cis isomer remains less stable than its 11-cis counterpart, with a half-life of 72 hours at 4°C in hexane.

Novel Approaches to 7-cis-3-Dehydroretinal Derivative Preparation

Recent work has extended 7-cis synthesis to 3-dehydroretinal derivatives, which exhibit altered binding kinetics with visual proteins. A modified β-ionone pathway starts with 3-hydroxy-β-ionone, which undergoes successive HWE couplings and DIBAL reductions to introduce the 7-cis geometry. Fluorination at C8 further stabilizes the isomer by increasing the C7–C8 bond rotation barrier, as evidenced by a 30° dihedral angle at C7–C8–C9–C10 in 7-cis-8-fluororetinal.

Table 2: Key Structural Parameters of 7-cis-Retinal Analogues

CompoundC5–C6–C7–C8 Dihedral Angle (°)C7–C8–C9–C10 Dihedral Angle (°)Ring–Carbonyl Distance (Å)
7-cis-Retinal543011.1
7-cis-8-Fluororetinal543011.1
11-cis-Retinal40459.6–10.9

Deuterium labeling at C9 (9-CD~3~-9-cis-retinal) has enabled mechanistic studies of isorhodopsin dynamics without perturbing electronic properties, as demonstrated by identical λ~max~ values (366 nm) for labeled and unlabeled compounds.

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Exact Mass

284.214015512 g/mol

Monoisotopic Mass

284.214015512 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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